[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid
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Overview
Description
[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid: is a compound that features a pyrrolidine ring, which is a five-membered lactamThe molecular formula of this compound is C8H13NO4, and it has a molecular weight of 187.2 g/mol .
Mechanism of Action
Target of Action
It has been used in the synthesis of adsorbents for the adsorption of rare earth metal ions .
Mode of Action
The compound interacts with its targets through adsorption. The introduction of the extractant [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid notably reduced the gel’s selectivity towards Cu, Pb, Cd, and Cr .
Biochemical Pathways
The compound affects the adsorption properties of the gels used in the study. Spectroscopic analyses highlighted the critical involvement of C=O and C–O functional groups in the adsorption mechanisms .
Pharmacokinetics
The compound has a predicted boiling point of 3791±250 °C and a predicted density of 1319±006 g/cm3 .
Result of Action
The introduction of this compound to the gels increased their adsorption capacities for La, Gd, Y, and Sc .
Action Environment
The optimal pH for the adsorption of rare earth element (REE) 3+ ions was identified as 5 across all synthesized gels . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid typically involves the reaction of pyrrolidine derivatives with ethoxyacetic acid. One common method includes the reaction of 2-pyrrolidone with ethyl bromoacetate in the presence of a base such as sodium hydride, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of drugs targeting specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .
Comparison with Similar Compounds
2-Pyrrolidone: A simpler analog with a similar lactam structure.
(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A structurally related compound with an additional ethyl group.
Phenotropil: A member of the racetam group with a similar pyrrolidone ring.
Uniqueness: [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid is unique due to its specific ethoxyacetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[2-(2-oxopyrrolidin-1-yl)ethoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7-2-1-3-9(7)4-5-13-6-8(11)12/h1-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVYDPUHZAEOLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424537 |
Source
|
Record name | [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878447-60-0 |
Source
|
Record name | [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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